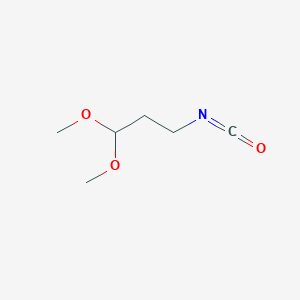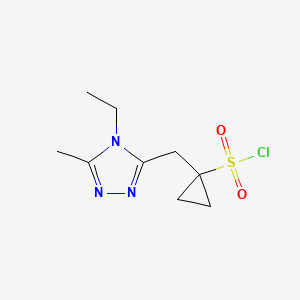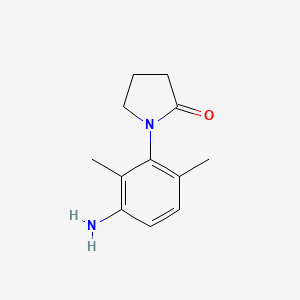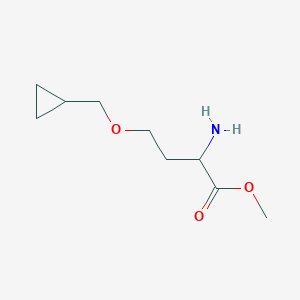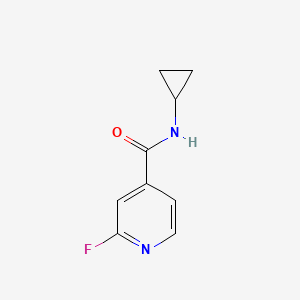
DI-Sec-butylsulfamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DI-Sec-butylsulfamoyl chloride: is an organic compound with the molecular formula C8H18ClNO2S and a molecular weight of 227.75 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonyl chloride group attached to a secondary butyl group. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DI-Sec-butylsulfamoyl chloride typically involves the reaction of sec-butylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
sec-Butylamine+Chlorosulfonic acid→DI-Sec-butylsulfamoyl chloride+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: DI-Sec-butylsulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form sec-butylamine and sulfur dioxide.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride.
Hydrolysis Conditions: Aqueous medium, often under acidic or basic conditions.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
Chemistry: DI-Sec-butylsulfamoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamide derivatives, which are important in medicinal chemistry.
Biology: In biological research, sulfonamide derivatives of this compound are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Sulfonamide derivatives have been explored for their therapeutic potential, including antibacterial, antifungal, and anti-inflammatory properties.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of DI-Sec-butylsulfamoyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide derivatives, where the nucleophile (e.g., an amine) attacks the sulfonyl chloride group, leading to the formation of a sulfonamide bond.
Comparaison Avec Des Composés Similaires
- Methanesulfonyl chloride
- Ethanesulfonyl chloride
- Benzenesulfonyl chloride
Comparison: DI-Sec-butylsulfamoyl chloride is unique due to the presence of the secondary butyl group, which imparts different steric and electronic properties compared to other sulfonyl chlorides. This uniqueness can influence the reactivity and selectivity of the compound in various chemical reactions.
Propriétés
Formule moléculaire |
C8H18ClNO2S |
|---|---|
Poids moléculaire |
227.75 g/mol |
Nom IUPAC |
N,N-di(butan-2-yl)sulfamoyl chloride |
InChI |
InChI=1S/C8H18ClNO2S/c1-5-7(3)10(8(4)6-2)13(9,11)12/h7-8H,5-6H2,1-4H3 |
Clé InChI |
XFQZDRCVLBYMKO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)N(C(C)CC)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Methylamino)tetrahydropyran-3-yl]methanol](/img/structure/B13622416.png)

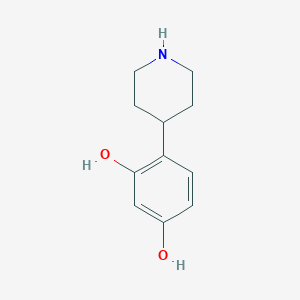

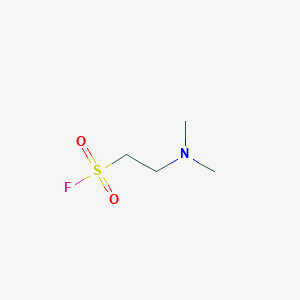
![[1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)
